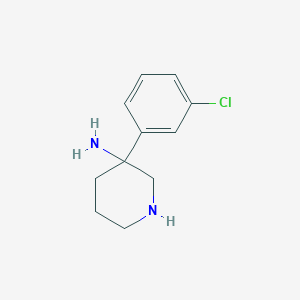

3-(3-Chlorophenyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

3-(3-chlorophenyl)piperidin-3-amine |

InChI |

InChI=1S/C11H15ClN2/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,14H,2,5-6,8,13H2 |

InChI Key |

RSCXIKOVTWZRDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(C2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 3 Chlorophenyl Piperidin 3 Amine

Spectroscopic Characterization Techniques

A thorough search for data pertaining to the spectroscopic characterization of 3-(3-Chlorophenyl)piperidin-3-amine has yielded no specific results. This includes a lack of published data for the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No publicly available ¹H NMR or ¹³C NMR spectra or data tables detailing chemical shifts, coupling constants, or signal multiplicities for this compound could be located.

Infrared (IR) Spectroscopy

Detailed information on the characteristic infrared absorption bands for the functional groups present in this compound is not available in reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no public records of the UV-Vis absorption spectra, including information on the maximum absorption wavelengths (λmax), for this compound.

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions for this compound, have not been found in the public domain.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates, which would definitively establish its absolute configuration, are not available.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: The molecule possesses two primary hydrogen bond donor sites—the piperidine (B6355638) ring nitrogen (N-H) and the primary amine group (NH2)—and two acceptor sites (the lone pairs on the same nitrogen atoms). Consequently, a robust network of intermolecular hydrogen bonds is anticipated to be the dominant force in the crystal lattice. It is expected that N-H···N interactions will link molecules into chains or more complex motifs. researchgate.net The primary amine group can further extend this network, forming additional hydrogen bonds and contributing to a stable three-dimensional structure. The presence of these strong interactions is a defining feature in the crystal structures of related aminopiperidines. rsc.org

Halogen Bonding: The chlorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site. acs.orgacs.org In the crystal structure of this compound, the chlorine atom could potentially form a C-Cl···N or C-Cl···Cl interaction with neighboring molecules, further stabilizing the crystal packing. The strength and prevalence of these bonds would depend on the steric and electronic environment within the crystal lattice. oup.com

Computational Structural Elucidation

To complement the theoretical analysis of its solid-state properties, computational methods provide a powerful tool for understanding the molecular structure and electronic characteristics of this compound in detail.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the geometry of molecules with high accuracy. For a molecule like this compound, a common approach would be to use a functional such as B3LYP with a basis set like 6-311++G(d,p). acs.org This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The geometry optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. Based on studies of similar compounds, the piperidine ring is expected to adopt a chair conformation, as this minimizes steric strain. The substituents—the 3-chlorophenyl group and the amine group—would likely occupy equatorial positions to further reduce steric hindrance. osi.lv

Below is a table of representative optimized geometric parameters that would be expected from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(phenyl) | Cl | - | 1.74 |

| C(piperidine) | C(phenyl) | - | 1.52 | |

| C(piperidine) | N(amine) | - | 1.46 | |

| C(piperidine) | N(piperidine) | - | 1.47 | |

| **Bond Angle (°) ** | C(phenyl) | C(piperidine) | N(amine) | 110.5 |

| C(piperidine) | N(piperidine) | C(piperidine) | 112.0 | |

| Dihedral Angle (°) | C(phenyl) | C(piperidine) | N(piperidine) | C(piperidine) |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Conformational Analysis and Energy Minima Studies

The conformational landscape of this compound is primarily defined by the puckering of the piperidine ring and the rotation around the C-C bond connecting the piperidine and phenyl rings. The piperidine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms.

Computational studies on similar piperidine derivatives consistently show that the chair conformation is the most stable, with the bulky substituents preferentially occupying the equatorial positions to minimize 1,3-diaxial interactions. rsc.orgnih.gov A potential energy surface scan, varying the key dihedral angles, would reveal the global energy minimum corresponding to the most stable conformer, as well as local minima for other less stable conformations.

The energy difference between the conformer with the 3-chlorophenyl group in an equatorial position versus an axial position is expected to be significant, providing a high barrier to ring inversion.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.org The MEP map is colored to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show the following features:

Negative Potential (Red/Yellow): The regions of highest electron density would be centered on the nitrogen atoms of the piperidine ring and the primary amine group due to their lone pairs of electrons. The chlorine atom would also exhibit a region of negative potential. researchgate.netresearchgate.net These sites represent the most likely points for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): The hydrogen atoms attached to the nitrogens (N-H) would show the most positive electrostatic potential, making them the primary sites for nucleophilic attack and hydrogen bond donation.

The MEP surface provides a clear visualization of the molecule's reactive sites and corroborates the types of intermolecular interactions, such as hydrogen bonding, that are expected to dominate its crystal structure.

Pharmacological and Biological Research Aspects of 3 3 Chlorophenyl Piperidin 3 Amine

In Vitro Biological Activity Evaluation

Receptor Binding and Functional Assays

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. researchgate.net Research into derivatives of the 3-(3-chlorophenyl)piperidine (B1648822) structure has explored their potential in this area.

A study on tertiary amine derivatives of chlorochalcone, which incorporates the 3-chlorophenyl and piperidine (B6355638) motifs, identified compounds with notable inhibitory activity against AChE. researchgate.net Specifically, one derivative, (E)-3-(3-chlorophenyl)-1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one, demonstrated significant potency. The investigation highlighted that the position of the chlorine atom on the phenyl ring had a considerable impact on the compound's activity and its selectivity for AChE over BChE. researchgate.net For compound 4l in the study, which features the 3-chloro substitution, the inhibitory concentration (IC50) against AChE was found to be 0.17 µM, with a remarkable 667.2-fold selectivity for AChE over BChE. researchgate.net Molecular docking studies suggested that this compound likely binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. researchgate.net

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) |

| (E)-3-(3-chlorophenyl)-1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one | AChE | 0.17 | 667.2-fold |

Enzymatic Inhibition Studies

Farnesyltransferase Inhibition

A review of scientific literature did not yield specific research studies on the inhibition of Farnesyltransferase by derivatives of 3-(3-Chlorophenyl)piperidin-3-amine.

Human Cyclophilin D (CypD) Inhibition

Cyclophilin D (CypD) is a mitochondrial enzyme implicated in the regulation of the mitochondrial permeability transition pore (mPTP), making it a target for conditions related to mitochondrial dysfunction, such as neurodegenerative diseases and ischemia-reperfusion injury. researchgate.netnih.gov Despite the therapeutic interest in CypD inhibitors, a survey of available research indicates a lack of studies focused specifically on derivatives of this compound for this biological target.

Cathepsin K Inhibition

Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is a principal enzyme involved in bone resorption. Its inhibition is a promising therapeutic avenue for treating osteoporosis. nih.gov A series of novel piperidine-3-carboxamide derivatives, which are structurally derived from the 3-aminopiperidine core, were synthesized and assessed for their Cathepsin K inhibitory activity. mdpi.com

Within this series, compound H-9 emerged as the most potent inhibitor, displaying an IC50 value of 0.08 µM. mdpi.com Molecular docking analyses provided insight into its mechanism, revealing that the compound forms several hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. The study suggested that the phenyl, acylamino, and piperidyl components of the molecule all contribute positively to its inhibitory action. Further in vitro experiments showed that H-9 possesses anti-bone resorption effects comparable to MIV-711, a Cathepsin K inhibitor that has undergone clinical trials. mdpi.com

| Compound Name | Target Enzyme | IC50 (µM) |

| H-9 (piperidine-3-carboxamide derivative) | Cathepsin K | 0.08 |

AKT Kinase Inhibition

The AKT kinase (also known as Protein Kinase B) is a central node in signaling pathways that regulate cell growth, proliferation, and survival, making it a significant target in cancer therapy. mdpi.comescholarship.org While various piperidine-containing compounds have been investigated as AKT inhibitors, research specifically detailing the activity of derivatives of this compound against AKT kinase was not found in the reviewed literature. Studies have focused on related but structurally distinct scaffolds, such as 3,4-disubstituted or 4-amino-4-carboxamide piperidine derivatives. researchgate.netacs.org

N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc-dependent enzyme that catalyzes the production of N-acylethanolamines, a class of bioactive lipids. nih.gov Despite the identification of some small-molecule inhibitors for NAPE-PLD, such as quinazoline (B50416) sulfonamide derivatives, there is no specific research in the available scientific literature describing the evaluation of this compound derivatives as inhibitors of this enzyme. nih.govescholarship.org

Cell-Based Assays for Specific Biological Pathways (excluding efficacy data)

Cell-based assays are crucial for elucidating the specific biological pathways a compound may influence. For this compound and its analogues, these assays have explored a range of activities from antimicrobial to anticancer and antioxidant effects.

The piperidine scaffold is a common feature in many compounds with demonstrated antimicrobial properties. Research into analogues of this compound suggests a potential for similar activity.

Antibacterial and Antifungal Activity: Studies on various piperidine derivatives have shown a spectrum of biological activities, including antibacterial and antifungal actions. nih.govresearchgate.net For instance, certain 1,3‐bis(aryloxy)propan‐2‐amines containing a piperidine moiety have demonstrated inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov Similarly, piperazine (B1678402) derivatives, which are structurally related to piperidines, have been synthesized and shown to possess antifungal activity. nih.gov The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many bioactive compounds and can influence antimicrobial potency. nih.gov For example, chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activities towards Escherichia coli and Staphylococcus aureus. nih.gov While direct testing on this compound is not extensively reported, the collective data from related structures suggest that it is a promising candidate for antimicrobial screening.

Anthelmintic Activity: More specific to the chloropiperidine structure, research has highlighted the anthelmintic potential of this class of compounds. nih.govrsc.org A series of bis-3-chloropiperidine derivatives were assessed for their activity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni. nih.govrsc.org Several of these compounds significantly reduced the motility and viability of the worms, indicating a potential for developing new anthelmintic drugs. nih.govrsc.org The activity is thought to stem from the formation of a reactive aziridinium (B1262131) ion, which can interact with biological nucleophiles. nih.gov

Table 1: Anthelmintic Activity of Selected bis-3-chloropiperidine Derivatives

| Compound | Target Organism | Observed Effect | Cytotoxicity | Reference |

|---|---|---|---|---|

| Derivative 2 | C. elegans, S. mansoni | Reduced motility/vitality | Low | nih.govrsc.org |

| Derivative 4 | C. elegans | Reduced motility | Low | nih.govrsc.org |

| Derivative 5 | C. elegans, S. mansoni | Reduced motility/vitality | Low | nih.govrsc.org |

| Derivative 9 | S. mansoni | Reduced vitality | Low | nih.govrsc.org |

| Derivative 11 | S. mansoni | Reduced vitality | Low | nih.govrsc.org |

| Derivative 13 | C. elegans | Reduced motility | Low | nih.govrsc.org |

| Derivative 21 | C. elegans | Reduced motility | Low | nih.govrsc.org |

This table is generated based on data from studies on bis-3-chloropiperidine analogues.

The piperidine ring is a key pharmacophore in a multitude of compounds investigated for cancer therapy. nih.govfrontiersin.org Analogues of this compound have been explored for their ability to inhibit cancer cell growth and induce apoptosis.

Derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects against various hematological cancer cell lines, including myeloma, leukemia, and lymphoma. nih.gov These compounds were found to promote apoptosis by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.gov The anticancer potential of piperidine-containing compounds is often linked to their ability to interfere with critical cellular processes. frontiersin.org For example, piperine, a well-known piperidine alkaloid, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), activation of caspases, and modulation of signaling pathways like STAT-3 and NF-κB. frontiersin.org

Furthermore, novel trans-platinum piperidine derivatives have been shown to induce apoptosis in tumor cells, a mechanism distinct from that of the established chemotherapy drug cisplatin. nih.gov The introduction of a piperidine ligand into the platinum complex significantly increased cytotoxic activity. nih.gov Given these findings, it is plausible that this compound could serve as a scaffold for the development of new anticancer agents that function by inducing programmed cell death.

The potential antioxidant properties of piperidine-containing compounds have also been a subject of investigation. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. nih.gov

Piperine, found in black pepper, is a notable example of a piperidine alkaloid with established antioxidant activity. nih.gov It has been shown to protect against oxidative damage by quenching various free radicals and reactive oxygen species. nih.gov Other studies on synthetic compounds, such as hydroxy-3-arylcoumarins, have also highlighted remarkable antioxidant capabilities, including the scavenging of hydroxyl, DPPH, and superoxide (B77818) radicals. nih.gov A synthetic chalcone, 3-(2-Chlorophenyl)-1-phenyl-propenone, demonstrated a protective role against lipid peroxidation and an increase in antioxidant defense enzymes in wound healing models. monash.edu While direct antioxidant data for this compound is scarce, the documented properties of its structural relatives suggest that this is a viable area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be inferred from studies on its analogues, focusing on modifications to the piperidine ring and the position of the chlorophenyl substituent.

Modifications to the piperidine ring are a key strategy in optimizing the pharmacological profile of drug candidates. nih.gov In the context of piperidine-based compounds, even small changes to the ring or its substituents can lead to significant differences in activity and selectivity.

For instance, in a series of bis-3-chloropiperidines with anthelmintic activity, the nature of the linker connecting the two piperidine rings was found to be crucial. nih.gov Bifunctional chloropiperidines featuring an aromatic linker generally performed best against the tested nematodes and flatworms. nih.govrsc.org In studies of piperidine derivatives as thrombin inhibitors, wide variation of the N-alpha- and C-terminal substituents on a core amino-phenylalanine piperidide structure was performed to obtain potent inhibitors with improved pharmacokinetic properties. nih.gov The piperidine ring itself has been identified as a critical structural element for the activity of certain dual histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov Replacing the piperidine moiety with a piperazine, for example, dramatically altered the affinity for the target receptors. nih.gov These examples underscore the importance of systematic variation of the piperidine ring substituents to fine-tune the biological activity of compounds like this compound.

The position of the chloro substituent on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity, as it influences the molecule's electronic properties, conformation, and ability to bind to target proteins.

Influence of Amino Group Modification

The primary amino group at the 3-position of the piperidine ring is a critical determinant of the pharmacological profile of this compound. Modifications to this group can significantly alter its physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing receptor binding affinity, selectivity, and pharmacokinetic properties.

Research into related aminopiperidine scaffolds demonstrates that the amino group is a key site for chemical derivatization. rsc.org For instance, acylation or alkylation of the amino group can lead to derivatives with altered biological activities. In the context of enzymatic synthesis, protecting the amino group, for example with a carboxybenzyl (Cbz) group, has been shown to be crucial for the success of certain biotransformations, as unprotected amino alcohols can be poor substrates for enzymes like galactose oxidase. rsc.orgresearchgate.net This suggests that the reactivity and interaction of the amino group are pivotal for molecular recognition by proteins.

Modifications can be designed to probe the steric and electronic requirements of the biological target. Introducing bulky substituents could sterically hinder binding, whereas adding groups capable of forming additional hydrogen bonds might enhance affinity. The table below illustrates potential modifications and their predicted impact based on general medicinal chemistry principles observed in similar amine-containing compounds. nih.gov

| Modification Type | Example of Modified Group | Predicted Impact on Properties | Potential Biological Consequence |

| Acylation | Acetamide (-NHC(O)CH₃) | Reduces basicity, increases H-bond acceptor capacity | Altered receptor binding affinity; potential shift in selectivity |

| Alkylation | N-methyl (-NHCH₃) | Slight increase in basicity and lipophilicity | May improve cell permeability and metabolic stability |

| Sulfonylation | Methanesulfonamide (-NHSO₂CH₃) | Decreases basicity, adds strong H-bond acceptor | Potential for new interactions with target protein; modified solubility |

| Urea Formation | N'-phenylurea (-NHC(O)NHPh) | Increases H-bond donor/acceptor sites | Could introduce new binding vectors and enhance potency |

These modifications serve as a fundamental strategy in structure-activity relationship (SAR) studies to optimize the therapeutic potential of lead compounds like this compound.

Stereochemical Effects on Biological Activity

The this compound molecule possesses a chiral center at the C-3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Chlorophenyl)piperidin-3-amine and (S)-3-(3-Chlorophenyl)piperidin-3-amine. Stereochemistry is a critical factor in pharmacology, as biological systems, being chiral themselves, often exhibit stereospecific interactions with drug molecules.

The differential interaction of enantiomers with their protein targets (receptors, enzymes, etc.) can lead to significant differences in their biological activity, potency, and even their metabolic profiles. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive, have a different type of activity, or contribute to undesirable side effects.

While specific studies on the separated enantiomers of this compound are not extensively documented in public literature, research on analogous chiral piperidine derivatives consistently underscores the importance of stereochemistry. For example, studies on various piperidine-based compounds have shown that the spatial arrangement of substituents dictates the binding orientation and affinity for the target protein. The table below presents hypothetical data illustrating how the two enantiomers of this compound might exhibit different affinities for a specific biological target, a common finding in medicinal chemistry research.

| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) (Hypothetical) | Biological Activity (Hypothetical) |

| (R)-3-(3-Chlorophenyl)piperidin-3-amine | Receptor X | 15 | High Potency Agonist |

| (S)-3-(3-Chlorophenyl)piperidin-3-amine | Receptor X | 350 | Low Potency Agonist |

| Racemic Mixture | Receptor X | 28 | Moderate Potency Agonist |

This stereoselectivity arises because the precise three-dimensional arrangement of the 3-chlorophenyl group, the amino group, and the piperidine ring is crucial for optimal interaction with the chiral binding pocket of a protein. Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the drug discovery process to identify the more potent and potentially safer therapeutic agent.

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for this compound and its analogs would serve as a valuable tool for designing new compounds with enhanced potency and selectivity, and for virtual screening of compound libraries to find novel active molecules. mdpi.comnih.gov

A putative pharmacophore model for this compound class can be derived based on its key structural elements. The essential features would likely include:

Aromatic Ring (AR): The 3-chlorophenyl group, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature (H): The chlorine atom, which contributes to the hydrophobic and electronic character of the phenyl ring.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the piperidine ring.

Hydrogen Bond Donor (HBD): The primary amino group at the C-3 position.

Positive Ionizable Feature (PI): The primary amino group, which is protonated at physiological pH, allowing for ionic interactions.

The spatial relationship between these features is critical. The development of a 3D pharmacophore model involves defining the precise distances and angles between these features, often guided by the structures of several active compounds or the structure of the target protein's binding site. nih.gov

The table below outlines the key pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction with Target |

| Aromatic Ring | 3-Chlorophenyl | π-π stacking, Van der Waals forces |

| Hydrophobic Center | Chlorine atom | Hydrophobic interactions |

| Hydrogen Bond Donor | 3-Amino group (-NH₂) | Donates a hydrogen bond to an acceptor group (e.g., C=O) on the protein |

| Positive Ionizable | Protonated 3-Amino group (-NH₃⁺) | Ionic bond, salt bridge |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Accepts a hydrogen bond (less common if protonated) |

This model can then be used to computationally filter large databases of chemical structures, identifying other molecules that match the pharmacophoric query. Hits from this virtual screening can then be prioritized for synthesis and biological testing, accelerating the discovery of new drug candidates. mdpi.com

In Vitro Metabolism Studies of this compound

Metabolic Stability Assessment (e.g., using liver microsomes, hepatocytes)

The metabolic stability of a drug candidate is a crucial parameter evaluated during preclinical development, as it determines the compound's half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are standard tools for this assessment. dndi.org Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.

For this compound, incubation with human liver microsomes (HLM) or cryopreserved human hepatocytes would be performed in the presence of necessary cofactors (e.g., NADPH for CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Based on studies of structurally similar arylpiperidine compounds, it can be predicted that this compound would be subject to moderate to high metabolic clearance. acs.org The primary sites of metabolic attack are likely to be the piperidine ring and the chlorophenyl ring. The table below presents hypothetical metabolic stability data for the compound in different in vitro systems.

| In Vitro System | Parameter | Value (Hypothetical) | Predicted In Vivo Clearance |

| Human Liver Microsomes | Half-life (t½, min) | 25 | Moderate to High |

| Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | 60 | Moderate to High |

| Human Hepatocytes | Half-life (t½, min) | 45 | Moderate |

| Human Hepatocytes | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 35 | Moderate |

These in vitro results are essential for predicting the in vivo pharmacokinetic behavior of the compound and for guiding further chemical modifications to improve metabolic stability if necessary.

Identification and Characterization of Metabolites (using LC-MS/MS)

Identifying the metabolic products of this compound is critical for understanding its clearance pathways and assessing the potential for formation of active or reactive metabolites. The primary technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites from complex biological matrices like microsomal or hepatocyte incubates. nih.govkib.ac.cnresearchgate.net

The expected metabolic pathways for this compound, based on its structure and known metabolism of related molecules, include oxidation and conjugation. nih.govnih.gov Common metabolic reactions for arylpiperidine structures involve hydroxylation of the aromatic or aliphatic rings, N-dealkylation (if applicable), and subsequent conjugation with glucuronic acid or sulfate (B86663).

Potential primary metabolites of this compound that could be identified by LC-MS/MS are listed in the table below. The mass shift from the parent compound is a key indicator used in their initial detection.

| Putative Metabolite | Metabolic Reaction | Mass Shift from Parent | Predicted Biological Activity |

| Hydroxylated-phenyl derivative | Aromatic Hydroxylation | +16 Da | Potentially retained or reduced |

| Hydroxylated-piperidine derivative | Aliphatic Hydroxylation | +16 Da | Likely reduced or inactive |

| N-Oxide derivative | N-Oxidation of piperidine nitrogen | +16 Da | Generally inactive |

| Glucuronide conjugate | Glucuronidation (Phase II) | +176 Da | Inactive, facilitates excretion |

Following incubation, the sample extract is analyzed by LC-MS/MS. Putative metabolites are first identified by searching for expected mass shifts. The structure of each metabolite is then confirmed by analyzing its fragmentation pattern in the MS/MS spectrum and comparing it to the fragmentation of the parent drug. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the Phase I metabolism of a vast number of drugs. mdpi.commdpi.com Identifying the specific CYP isoforms that metabolize this compound is crucial for predicting potential drug-drug interactions (DDIs). If the compound is metabolized by an isoform that is commonly inhibited or induced by other drugs, its plasma concentrations could be dangerously altered when co-administered. nih.gov

The main CYP enzymes involved in human drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com Studies on a wide range of arylpiperidine and related structures show that CYP3A4 and CYP2D6 are frequently the major contributors to their metabolism. acs.orgresearchgate.net

To determine the responsible CYP isoforms, reaction phenotyping studies are conducted. This involves incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors for each major CYP isoform in human liver microsomes. The contribution of each isoform is determined by the rate of metabolism in these systems.

Based on data from similar compounds, the likely contribution of major CYP isoforms to the metabolism of this compound is summarized below.

| CYP Isoform | Method of Determination | % Contribution (Hypothetical) | Implication for DDIs |

| CYP3A4 | Recombinant enzymes, chemical inhibition (e.g., with Ketoconazole) | ~ 65% | High potential for interactions with CYP3A4 inhibitors (e.g., grapefruit juice) and inducers (e.g., St. John's Wort) |

| CYP2D6 | Recombinant enzymes, chemical inhibition (e.g., with Quinidine) | ~ 25% | Potential for interactions with CYP2D6 inhibitors (e.g., certain antidepressants); subject to genetic polymorphism |

| CYP1A2 | Recombinant enzymes, chemical inhibition (e.g., with Fluvoxamine) | ~ 10% | Minor potential for interactions |

| Other CYPs | Recombinant enzymes | < 5% | Negligible potential for interactions |

These findings indicate that CYP3A4 is likely the principal enzyme responsible for the biotransformation of this compound, with a secondary role for CYP2D6. This highlights the need to consider potential DDIs during clinical development. nih.gov

Non-CYP Mediated Metabolism

While cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many xenobiotics, non-CYP mediated pathways also play a crucial role in the biotransformation and clearance of compounds. For this compound, direct studies on its non-CYP mediated metabolism are not extensively documented in publicly available literature. However, based on its chemical structure, which features a secondary amine on the piperidine ring and a primary aromatic amine, several non-CYP mediated metabolic pathways can be postulated. These include contributions from flavin-containing monooxygenases (FMOs) and conjugation reactions such as glucuronidation and sulfation.

Alicyclic amines, such as the piperidine moiety in the target compound, can undergo various metabolic reactions. acs.org While many of these are catalyzed by CYPs, enzymes like FMO can also be involved in N-oxidation. acs.org Furthermore, the primary and secondary amine groups are potential sites for conjugation reactions. For instance, studies on the related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have shown that its metabolites can be excreted as glucuronide and/or sulfate conjugates. nih.gov This suggests that this compound could also undergo similar Phase II conjugation reactions.

Potential non-CYP mediated metabolic pathways for this compound are summarized in the table below. It is important to note that these are hypothetical pathways based on the metabolism of structurally related compounds.

| Potential Metabolite | Metabolic Pathway | Enzyme Family | Notes |

| 3-(3-Chlorophenyl)-3-(amino)piperidin-1-oxide | N-oxidation of the piperidine nitrogen | Flavin-containing monooxygenase (FMO) | FMOs are known to oxidize soft nucleophiles like secondary amines. |

| This compound-N-glucuronide | N-glucuronidation of the 3-amino group | UDP-glucuronosyltransferases (UGTs) | The primary amine is a likely site for glucuronidation, increasing water solubility for excretion. |

| 1-N-Glucuronide-3-(3-Chlorophenyl)piperidin-3-amine | N-glucuronidation of the piperidine nitrogen | UDP-glucuronosyltransferases (UGTs) | The secondary amine of the piperidine ring is also a potential site for glucuronidation. |

| 3-(3-Chlorophenyl)-3-(sulfonamido)piperidine | N-sulfation of the 3-amino group | Sulfotransferases (SULTs) | Sulfation is another common conjugation pathway for primary amines. |

Inhibition of Reactive Metabolite Formation

The formation of reactive metabolites is a significant concern in drug development, as these species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. nih.gov Aromatic amines and their derivatives are classes of compounds that are often associated with metabolic activation to reactive species. nih.gov The 3-(3-chlorophenyl)aniline moiety within this compound is a potential structural alert for the formation of reactive metabolites.

The bioactivation of aromatic amines can proceed through N-oxidation to form hydroxylamines, which can be further oxidized to nitroso derivatives or form highly reactive nitrenium ions. nih.gov These electrophilic species can then react with cellular nucleophiles. For chloroaniline derivatives, oxidation of the aromatic ring can also lead to the formation of reactive quinone-imines. nih.gov

Strategies to inhibit the formation of these reactive metabolites generally involve structural modifications that either block the site of metabolic activation or alter the electronic properties of the molecule to disfavor the bioactivation pathways. Given the structure of this compound, several strategies could be hypothesized to mitigate the formation of reactive metabolites.

| Potential Site of Bioactivation | Potential Reactive Metabolite | Inhibition Strategy | Example Modification |

| 3-amino group | Hydroxylamine, Nitrenium ion | Steric hindrance or replacement of the amine. | N-methylation of the 3-amino group to a secondary or tertiary amine. |

| Aromatic ring (ortho or para to the amine) | Quinone-imine | Blocking the positions susceptible to oxidation. | Introduction of a metabolically stable group, such as fluorine, at the ortho or para positions of the chlorophenyl ring. |

| Aromatic ring | Epoxides | Introduction of electron-withdrawing groups. | Addition of a second chlorine atom or a trifluoromethyl group to the phenyl ring to decrease its electron density and susceptibility to oxidation. |

It is important to emphasize that these are theoretical strategies based on established principles of medicinal chemistry. The actual metabolic fate of this compound and the effectiveness of any strategy to inhibit reactive metabolite formation would need to be confirmed through experimental studies, such as in vitro trapping experiments with nucleophiles like glutathione (B108866) in the presence of liver microsomes. nih.gov

Computational and Theoretical Studies on 3 3 Chlorophenyl Piperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule. These studies, typically employing methods like DFT, provide insights into various molecular properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Analysis of the HOMO and LUMO is crucial as these frontier orbitals determine the molecule's ability to donate and accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For related piperidine (B6355638) derivatives, these calculations are used to describe the charge transfer that can occur within the molecule. nih.gov However, specific HOMO-LUMO energy values and gap for 3-(3-Chlorophenyl)piperidin-3-amine are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of the charge distribution, intramolecular and intermolecular bonding, and interaction among bonds within a molecule. It is used to investigate the stability and charge delocalization of the molecule. nih.gov While this analysis has been performed on similar compounds, the specific NBO data for this compound is not documented in available research.

Thermodynamic Properties Calculation

Thermodynamic properties such as heat capacity, entropy, and enthalpy can be calculated at different temperatures using computational methods. These calculations help in understanding the thermal behavior of the compound. There are no published studies detailing the calculated thermodynamic properties of this compound.

Nonlinear Optical (NLO) Properties

NLO properties are of interest for applications in photonics and optoelectronics. nih.gov The investigation of a molecule's NLO properties involves calculating its polarizability and hyperpolarizability. nih.gov Studies on other organic compounds, including some piperidine and pyrimidine (B1678525) derivatives, have shown that they can possess significant NLO properties. nih.govtandfonline.com However, the NLO properties of this compound have not been specifically investigated or reported.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the interaction between a ligand and its target protein.

Binding Modes and Interaction Mechanisms with Target Proteins

Molecular docking studies on various piperidine derivatives have been conducted to explore their potential as therapeutic agents by examining their binding affinity and interactions with target proteins. For example, piperidine derivatives have been studied as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov These studies identify key amino acid residues involved in the binding and help to understand the structure-activity relationship. nih.govnih.gov However, there are no specific molecular docking studies published for this compound that detail its binding modes and interactions with any particular protein target.

Identification of Key Active Site Residues and Intermolecular Interactions (Hydrogen Bonds, π-π Stacking)

Molecular docking simulations are a primary tool for predicting how a ligand like this compound would bind to a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. These simulations would place the ligand into the receptor's binding pocket in various orientations and conformations to identify the most stable binding mode.

For this compound, key interactions would likely involve:

Hydrogen Bonds: The primary amine (-NH2) and the secondary amine (-NH-) within the piperidine ring are strong hydrogen bond donors. They would be expected to form crucial hydrogen bonds with amino acid residues in a receptor's active site that can act as hydrogen bond acceptors, such as aspartate, glutamate, or asparagine. For instance, studies on related piperidine-based ligands targeting the σ₁ receptor have highlighted the importance of a salt bridge interaction with the residue Glu172.

π-π Stacking: The 3-chlorophenyl group provides an aromatic ring capable of engaging in π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine, tyrosine, or tryptophan. This type of interaction would contribute significantly to the stability of the ligand-protein complex.

Hydrophobic Interactions: The chlorophenyl ring and parts of the piperidine ring can form hydrophobic interactions with nonpolar residues in the active site, further anchoring the ligand.

A hypothetical docking pose might show the protonated piperidine nitrogen forming an ionic bond with an acidic residue, while the 3-amine group acts as a hydrogen bond donor to a nearby residue, and the chlorophenyl ring is nestled in a hydrophobic pocket, possibly forming π-π interactions.

Binding Energy Calculations

Following molecular docking, binding energy calculations are performed to quantify the affinity of the ligand for the target protein. A more negative binding energy value typically indicates a more stable and favorable interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These calculations sum the energetic contributions from various forces:

Van der Waals forces

Electrostatic interactions

Polar and nonpolar solvation energies

In studies of other ligands, calculated binding energies often correlate well with experimentally determined activities. For example, a study on curcumin (B1669340) derivatives targeting the DEN2 NS2B/NS3 protease found that a compound with a calculated docking score of -6.40 kcal/mol was a promising candidate. unpad.ac.id Similarly, research on other novel inhibitors has used these calculations to prioritize compounds for synthesis and further testing. nih.gov For this compound, these calculations would be essential to compare its predicted affinity against known inhibitors of a specific target.

Future Research Directions and Research Gaps

Exploration of Novel Biological Targets for 3-(3-Chlorophenyl)piperidin-3-amine

While initial studies may have focused on a primary biological target, the structural features of this compound suggest the potential for interactions with a broader range of biomolecules. Future research should prioritize the systematic exploration of novel biological targets to uncover new therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. Furthermore, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be employed to identify covalent binding partners within a native biological system. Unbiased screening methodologies are essential to move beyond preconceived notions of the compound's mechanism of action and to potentially reposition it for new disease indications.

Development of Advanced Synthetic Strategies for Analogue Libraries

The systematic exploration of the structure-activity relationship (SAR) of this compound is contingent upon the availability of a diverse library of analogues. Future research should focus on the development of more efficient, robust, and versatile synthetic strategies to generate these analogues.

Key areas for methodological improvement include:

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry at the C3 position of the piperidine (B6355638) ring is critical, as different stereoisomers are likely to exhibit distinct biological activities and pharmacokinetic profiles.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core would enable the rapid generation of diverse analogues from a common intermediate. This approach is more efficient than the de novo synthesis of each analogue.

Combinatorial Chemistry: The use of combinatorial chemistry approaches, potentially on solid-phase supports, could accelerate the synthesis of large libraries of analogues for high-throughput screening.

| Synthetic Strategy | Focus | Potential Advantages |

| Asymmetric Catalysis | Control of stereochemistry | Access to enantiomerically pure compounds, potentially leading to improved efficacy and reduced side effects. |

| C-H Activation | Late-stage functionalization | Rapid diversification of the molecular scaffold without the need for pre-functionalized starting materials. |

| Flow Chemistry | Scalability and safety | Improved reaction control, higher yields, and the ability to safely handle hazardous reagents on a larger scale. |

Integration of Omics Technologies in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, future studies must integrate various "omics" technologies. This systems-level approach can provide unbiased insights into the compound's mechanism of action, identify potential biomarkers of response, and uncover off-target effects.

Transcriptomics (RNA-Seq): Can reveal changes in gene expression profiles in response to compound treatment, providing clues about the cellular pathways being modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, offering a more direct picture of the compound's functional impact.

Metabolomics: Can analyze changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound.

By integrating data from these different omics layers, researchers can construct a more complete picture of the compound's biological activity.

Refinement of Computational Models for Enhanced Prediction

Computational modeling will continue to be an indispensable tool in the development of this compound analogues. Future efforts should focus on refining these models for enhanced predictive power.

Quantum Mechanics (QM) Calculations: More accurate QM methods can be used to calculate molecular properties, such as charge distribution and conformational energies, which can improve the accuracy of molecular docking and pharmacophore modeling.

Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide insights into the dynamic interactions between the compound and its biological target, including the role of water molecules and allosteric effects.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing SAR data to develop predictive models for the activity and properties of new analogues, thereby prioritizing the synthesis of the most promising compounds.

Investigation of Reaction Kinetics and Mechanisms

A thorough understanding of the chemical reactivity of this compound is essential for its development as a therapeutic agent. Future research should include detailed investigations of its reaction kinetics and mechanisms with other chemical species.

This includes studying its stability under various conditions (e.g., pH, temperature, oxidative stress) and its potential for metabolic transformation by drug-metabolizing enzymes such as cytochrome P450s. Mechanistic studies, using techniques like stopped-flow spectroscopy and computational modeling, can elucidate the pathways of its reactions. This knowledge is crucial for predicting potential drug-drug interactions and for designing analogues with improved metabolic stability.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(3-Chlorophenyl)piperidin-3-amine?

The synthesis typically involves nucleophilic substitution or amination reactions. A common route includes reacting piperidine derivatives with 3-chlorophenyl electrophiles (e.g., chlorobenzyl halides) under basic conditions. For example, sodium hydride or potassium carbonate can facilitate the coupling of the chlorophenyl group to the piperidine ring in solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures . Palladium-catalyzed amination has also been reported for structurally similar compounds, where reaction parameters like solvent choice (e.g., dioxane) and catalyst selection are critical for yield optimization .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of aromatic protons and the piperidine ring environment. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like amines. Advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the key molecular descriptors and physicochemical properties of this compound?

The compound’s molecular formula is C₁₁H₁₃ClN₂ , with a molecular weight of approximately 208.7 g/mol . Key properties include:

- LogP : ~2.1 (indicative of moderate lipophilicity).

- pKa : The piperidine amine group has a pKa ~10.5, making it protonated under physiological conditions.

- Hydrogen bond donors/acceptors : 2 donors (NH₂) and 2 acceptors (N, Cl).

These parameters influence solubility, bioavailability, and interaction with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

- Catalyst tuning : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency.

- Temperature control : Reactions at 80–100°C balance kinetics and side-product formation.

- Base choice : Strong bases (e.g., NaH) deprotonate amines to accelerate alkylation, but milder bases (K₂CO₃) reduce side reactions .

Q. What structural features of this compound contribute to its potential biological activity?

The 3-chlorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in protein targets. The piperidine ring’s conformation influences binding to receptors (e.g., serotonin or dopamine transporters). Comparative studies on analogs (e.g., 3-(2-chlorophenyl) derivatives) reveal that the chlorine position significantly affects potency, likely due to steric and electronic effects .

Q. How do researchers resolve contradictions in pharmacological data across studies involving 3-(3-Chlorophenyl)piperidine derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications. To address this:

- Standardize assays : Use identical in vitro models (e.g., HEK-293 cells expressing target receptors).

- Conduct SAR studies : Systematically modify substituents (e.g., replacing Cl with F or CH₃) to isolate contributing factors.

- Validate with orthogonal methods : Pair binding assays with functional studies (e.g., cAMP accumulation) .

Q. What in silico modeling approaches are utilized to predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) simulates binding to targets like GPCRs. Tools like Chem3D Pro model steric effects and tautomeric equilibria. QSAR models correlate descriptors (e.g., Cl substituent’s Hammett constant) with activity .

Q. How does the presence of the 3-chlorophenyl group influence the electronic and steric properties of the piperidine ring?

The electron-withdrawing Cl group reduces electron density on the phenyl ring, enhancing hydrogen-bond acceptor capacity. Steric effects from the ortho-chloro position restrict rotational freedom, stabilizing specific conformations. Computational studies show that this substituent increases the compound’s dipole moment, improving solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.